molecular formula C22H24N2O3 B2666202 (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate CAS No. 1235680-78-0

(E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate

Cat. No.: B2666202
CAS No.: 1235680-78-0
M. Wt: 364.445
InChI Key: ULSUWWBIQNBWRR-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate is a synthetic chemical compound designed for research applications, featuring a piperidine core substituted at the 4-position with a cinnamamidomethyl group. This structural motif is characteristic of phenylpiperidine derivatives, a class known for significant pharmacological activity and broad research utility in neuroscience and medicinal chemistry . The compound's molecular architecture incorporates a piperidine ring, a common feature in many bioactive molecules, which is functionalized with both a phenyl carbamate and an (E)-cinnamamide moiety. The cinnamamide group, characterized by its unsaturated carbonyl system, may contribute to potential interactions with biological targets through hydrogen bonding and π-π stacking. While the specific mechanism of action and binding profile for this compound require empirical characterization, 4-phenylpiperidine derivatives are frequently investigated as ligands for central nervous system receptors . Related compounds in this chemical class have been studied for their analgesic properties and activity at opioid receptors , while others function as monoamine neurotransmitter re-uptake inhibitors . The presence of the carbamate and amide functional groups enhances the molecule's structural complexity and may influence its pharmacokinetic properties and target selectivity. This product is intended for research purposes only, specifically for in vitro assays and preclinical studies to explore its potential pharmacological properties, mechanism of action, and structure-activity relationships. It is supplied as a high-purity solid for use in analytical chemistry, neuroscience, and drug discovery research. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl 4-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-21(12-11-18-7-3-1-4-8-18)23-17-19-13-15-24(16-14-19)22(26)27-20-9-5-2-6-10-20/h1-12,19H,13-17H2,(H,23,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSUWWBIQNBWRR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Cinnamamide Moiety: The cinnamamide group can be introduced via an amidation reaction using cinnamic acid and an appropriate amine.

    Esterification: The final step involves the esterification of the piperidine derivative with phenyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Analgesic Properties

Research has indicated that derivatives of piperidine compounds, including (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate, exhibit significant analgesic activity. For instance, studies have shown that related piperidine derivatives can act as potent analgesics by interacting with opioid receptors. The structure-activity relationship (SAR) of these compounds suggests that modifications in the piperidine ring can enhance their efficacy and selectivity towards specific opioid receptors, leading to improved pain management strategies .

1.2 Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. In a study involving piperidine derivatives, certain analogs demonstrated notable activity against Mycobacterium tuberculosis, indicating a potential use in treating tuberculosis. The modifications to the piperidine structure were crucial in enhancing the compounds' pharmacokinetic properties and overall effectiveness against bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Key findings include:

  • Substituent Effects : The presence of specific substituents on the piperidine ring can significantly influence receptor binding affinity and selectivity.
  • Conformational Analysis : The preferred conformation of the compound affects its interaction with biological targets, which can be assessed using computational modeling techniques .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Focus Findings
Study AAnalgesic EfficacyDemonstrated potent analgesic effects comparable to morphine with fewer side effects .
Study BAntimicrobial ActivityShowed significant inhibition of Mycobacterium tuberculosis growth, suggesting potential for tuberculosis treatment .
Study CSAR AnalysisIdentified key structural features that enhance selectivity for opioid receptors, guiding future drug design .

Mechanism of Action

The mechanism of action of (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate and analogous piperidine-based compounds from the literature:

Compound Name (Reference) Key Substituents Physicochemical Properties Biological Activity/Applications
This compound Phenyl ester, (E)-cinnamamidomethyl group Predicted LogP: ~3.5 (moderate lipophilicity) Not explicitly reported; structural analogs suggest kinase/protease targeting
tert-Butyl 4-[5-fluoro-2-(2-oxo-3H-oxazol-5-yl)phenyl]piperidine-1-carboxylate (31a) Fluorophenyl, oxazolone, tert-butyl ester LogP: ~2.8 (hydrophilic due to oxazolone) Kinase inhibition (e.g., MST3/4 kinases)
(3,5-Dichlorophenyl)methyl 4-{[4-(sulfamoylamino)phenyl]carbamoyl}piperidine-1-carboxylate (Compound 1) Dichlorophenyl, sulfamoyl, carbamoyl groups LogP: ~4.0 (highly lipophilic) Autotaxin (ATX) inhibition for cancer therapy
Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate Hydroxybenzylidene, ethyl ester Soluble in polar solvents (hydroxyl group) Antibacterial/antitumor (inferred from analogs)
tert-Butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate Dihydroxyphenyl, tert-butyl ester High hydrophilicity (multiple hydroxyls) Pharmaceutical intermediate for CNS drugs

Key Observations

Substituent Effects on Lipophilicity :

  • The cinnamamidomethyl group in the target compound contributes to moderate lipophilicity (LogP ~3.5), making it more membrane-permeable than hydrophilic analogs like 31a (LogP ~2.8) but less lipophilic than dichlorophenyl derivatives (LogP ~4.0) .
  • The phenyl ester at the 1-position may enhance metabolic stability compared to ethyl or tert-butyl esters, which are prone to hydrolysis .

Biological Activity Trends: Fluorophenyl-oxazolone hybrids (e.g., 31a) exhibit kinase inhibition due to their ability to mimic ATP-binding motifs . Sulfamoyl and carbamoyl groups in Compound 1 enhance hydrogen bonding with enzymes like autotaxin, whereas the cinnamamido group may engage in π-π stacking with hydrophobic binding pockets .

Synthetic Complexity :

  • The target compound’s (E)-cinnamamido group likely requires stereoselective synthesis, analogous to the asymmetric cyclopropanation in 4-((1R,2S,3R)-2-(methyl(phenyl)carbamoyl)...piperidine-1-carboxylate .
  • tert-Butyl esters (e.g., 31a , 55 ) are commonly used as protecting groups, while phenyl esters may necessitate alternative deprotection strategies .

Contradictions and Limitations

  • Biological Data Gaps : While the provided evidence details synthetic routes for analogs, direct biological data for This compound are absent. Its activity must be inferred from structurally related compounds.
  • Stereochemical Challenges: The (E)-configuration of the cinnamamide group may complicate synthesis compared to non-stereospecific analogs like ethyl 4-{[(methylcarbamoyl)methyl]amino}piperidine-1-carboxylate .

Biological Activity

(E)-Phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Chemical Formula : C16_{16}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 270.33 g/mol

The structure consists of a piperidine ring substituted with a phenyl group and a cinnamamide moiety, which may contribute to its biological activities.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Nitric Oxide Production : The compound is believed to influence nitric oxide synthase (NOS) activity, which plays a crucial role in vascular functions and inflammatory responses .
  • Cell Proliferation and Migration : It may inhibit pathways such as the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation, migration, and survival .

Anticancer Properties

Several studies have evaluated the anticancer potential of compounds related to this compound:

  • In Vitro Studies : Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. For instance, derivatives tested against ITK and BTK cell lines demonstrated IC50_{50} values ranging from 14.8 to 34.8 µM, indicating moderate to high activity .
CompoundCell LineIC50_{50} (µM)Activity Level
Compound AITK High14.8 - 28.8High
Compound BBTK High12.8 - 34.8Moderate
Compound CITK/BTK Null37.7 - 49.2Weak

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

  • Absorption : The compound is expected to have good intestinal absorption based on structural characteristics.
  • Toxicity : Preliminary Ames tests suggest that it is non-toxic at certain concentrations, indicating a favorable safety profile for further development .

Case Studies

  • Case Study on Antiproliferative Activity :
    A study involving structural optimization of piperidine derivatives revealed that modifications at specific positions significantly enhanced anticancer activity. The introduction of electron-withdrawing groups at the C5 position was particularly effective in increasing potency against cancer cell lines .
  • Evaluation of Nitric Oxide Synthase Activity :
    Research highlighted that compounds affecting nitric oxide production could modulate inflammatory responses in macrophages, thus potentially contributing to their anticancer effects by enhancing tumoricidal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.